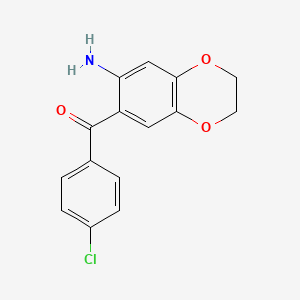

![molecular formula C22H24ClN5O3S B3017467 3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide CAS No. 1189438-79-6](/img/structure/B3017467.png)

3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

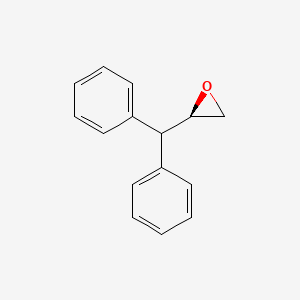

The compound "3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide" appears to be a structurally complex molecule that may be related to the quinoxaline derivatives described in the provided papers. Quinoxaline derivatives are known for their diverse pharmacological activities, including potential antidepressant effects as indicated by their action as 5-HT3 receptor antagonists .

Synthesis Analysis

The synthesis of quinoxaline derivatives can involve multiple steps, starting from basic precursors such as o-phenylenediamine. This compound reacts with diethylbromo malonate to form ethyl-1,2,3,4-tetrahydro-3-oxoquinoxaline-2-carboxylate, which can then be further modified through reactions with hydrazine hydrate and various aromatic aldehydes to yield different quinoxaline carboxamides . Although the exact synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. Substituents on this core, such as ethoxy groups and carboxamide functionalities, can significantly influence the compound's properties and biological activity . The specific molecular structure of the compound would likely exhibit similar characteristics, with the presence of an ethoxyphenyl group and a propanamide moiety suggesting potential for varied biological interactions.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including condensation and cyclization, to form more complex structures. For instance, the reaction of 3-hydroxyquinoxaline-2-carbohydrazide with aromatic aldehydes followed by cyclization with chloroacetyl chloride and thioglycolic acid can yield different carboxamides . The compound may also be amenable to similar reactions, allowing for the introduction of additional functional groups or structural modifications that could alter its chemical and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be influenced by their specific substituents. For example, the introduction of an ethoxy group can affect the compound's solubility and its interaction with biological targets, such as the 5-HT3 receptor . The presence of a carboxamide group can also impact the compound's hydrogen bonding potential and overall polarity. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics, determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross biological barriers and reach its intended targets.

Scientific Research Applications

Chemical Synthesis and Hydrolysis

The hydrolysis of related quinoxaline derivatives has been extensively studied, providing insights into their chemical behavior under various conditions. For instance, the hydrolysis of 2-oxo-3-ethoxycarbonylmethylene-1,2,3,4-tetrahydrobenzoquinoxaline into 2-oxo-3-methyl-1,2-dihydrobenzoquinoxaline demonstrates the compound's reactivity and potential for further chemical manipulation (Iwanami et al., 1964).

Pharmacological Evaluation

A study on 3-ethoxyquinoxalin-2-carboxamides revealed their role as 5-HT3 receptor antagonists, indicating their potential in antidepressant activity. This showcases the relevance of quinoxaline derivatives in designing new pharmacological agents (Mahesh et al., 2011).

Crystal Structure Analysis

Newly synthesized quinoxaline derivatives have been analyzed for their crystal structures, providing insights into their molecular configurations and interactions. Such structural characterizations are crucial for understanding the compound's bioactivity, particularly their inhibitory effects on c-Jun N-terminal kinases (Abad et al., 2020).

Anticancer Agent Design

Functionalized amino acid derivatives, including those related to quinoxaline structures, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, highlighting the potential of these compounds in anticancer drug development (Kumar et al., 2009).

Antimicrobial Activity

Quinazolinone derivatives, closely related to quinoxaline compounds, have been synthesized and subjected to antimicrobial activity evaluation. Such studies demonstrate the compound's potential in addressing microbial resistance and developing new antimicrobial agents (Habib et al., 2012).

Future Directions

properties

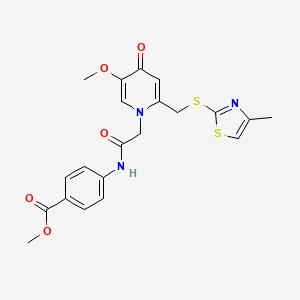

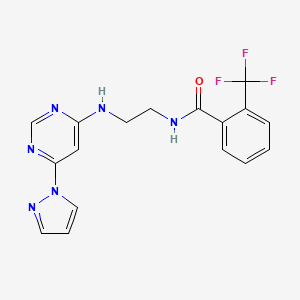

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O3S/c1-16-6-8-18(9-7-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-12-10-27(11-13-28)19-5-3-4-17(23)14-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPQUTNGNJQYED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)

![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3017392.png)

![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)

![6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B3017395.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3017398.png)

![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)